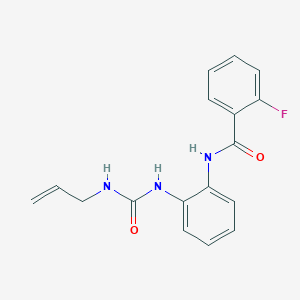

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a specialty chemical . It is often used in research and has applications in the synthesis of nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Molecular Structure Analysis

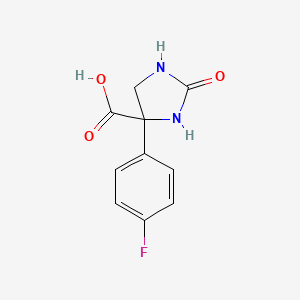

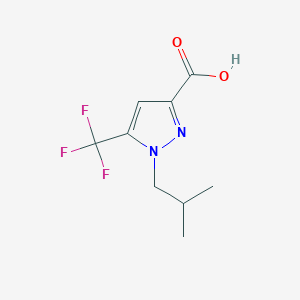

The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The compound also contains functional groups such as amide and thioether .Scientific Research Applications

Antitumor Activity

Compounds related to 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide have shown promising results in antitumor activities. A study by Albratty et al. (2017) explored the synthesis of various derivatives, including fused pyrimidine acetonitrile derivatives, which exhibited significant inhibitory effects on different cell lines, comparable to the effect of doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).

Insecticidal Properties

Fadda et al. (2017) investigated the insecticidal effects of derivatives involving a thiadiazole moiety, including compounds related to 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Synthesis and Reactions

Kappe and Roschger (1989) studied various reactions of Biginelli-compounds, including 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine derivatives, revealing pathways for the synthesis of different compounds including thiazolo[3,2-a]pyrimidines, a class closely related to the compound (Kappe & Roschger, 1989).

Synthesis of Heterocyclic Compounds

Research by Žugelj et al. (2009) involved transforming methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into compounds including (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating the chemical versatility and potential for creating diverse derivatives of the base compound (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Cascade Reactions for Heterocyclic Synthesis

Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in cascade reactions to synthesize various heterocyclic compounds, demonstrating the potential for creating diverse heterocycles, including thiazoles and pyrimidines, from similar base structures (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Youssef et al. (2008) and Cankilic and Yurttaş (2017) conducted studies on the antimicrobial effects of novel thiazole derivatives, indicating that compounds structurally related to 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide could be potent against various microbial strains (Youssef, Hamed, & Ouf, 2008); (Cankilic & Yurttaş, 2017).

Growth Stimulant Properties

Pivazyan et al. (2017) reported on the synthesis of 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, closely related to the compound , highlighting their potential as growth stimulants (Pivazyan, Ghazaryan, Shainova, Tamazyan, & Ayvazyan, 2017).

Safety and Hazards

The compound is labeled with the signal word "Warning" . Precautionary statements associated with the compound include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . The hazard statements include H315 and H319 , indicating that the compound can cause skin irritation and serious eye irritation.

properties

IUPAC Name |

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c1-3-8-7(2)14-12(16-10(8)18)20-6-9(17)15-11-13-4-5-19-11/h4-5H,3,6H2,1-2H3,(H,13,15,17)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMCEPZPQJQBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)

![2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol](/img/structure/B2583808.png)

![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)

![3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2583819.png)

![N-(3-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2583825.png)

![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)